2-Cyclopropyl-2-phenylacetaldehyde

Lipophilicity ADME Medicinal chemistry

2-Cyclopropyl-2-phenylacetaldehyde (CAS 16282-50-1; synonym: Benzeneacetaldehyde, α-cyclopropyl-) is an α,α-disubstituted acetaldehyde bearing a cyclopropyl ring and a phenyl substituent at the alpha carbon (molecular formula C₁₁H₁₂O; molecular weight 160.21 g/mol). It is commercially available as a racemic mixture from multiple reputable vendors at purities of ≥95% (e.g., Enamine via Sigma-Aldrich) or ≥98% (NLT, Synblock), typically supplied as a colorless to light yellow liquid with storage at 2–8 °C under inert atmosphere.

Molecular Formula C11H12O
Molecular Weight 160.216
CAS No. 16282-50-1
Cat. No. B2543456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-2-phenylacetaldehyde
CAS16282-50-1
Molecular FormulaC11H12O
Molecular Weight160.216
Structural Identifiers
SMILESC1CC1C(C=O)C2=CC=CC=C2
InChIInChI=1S/C11H12O/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
InChIKeyOTUUNQCLWRFRSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-2-phenylacetaldehyde (CAS 16282-50-1) — Structural Profile, Physicochemical Identity, and Procurement-Quality Benchmarks


2-Cyclopropyl-2-phenylacetaldehyde (CAS 16282-50-1; synonym: Benzeneacetaldehyde, α-cyclopropyl-) is an α,α-disubstituted acetaldehyde bearing a cyclopropyl ring and a phenyl substituent at the alpha carbon (molecular formula C₁₁H₁₂O; molecular weight 160.21 g/mol) [1]. It is commercially available as a racemic mixture from multiple reputable vendors at purities of ≥95% (e.g., Enamine via Sigma-Aldrich) or ≥98% (NLT, Synblock), typically supplied as a colorless to light yellow liquid with storage at 2–8 °C under inert atmosphere . Its computed XLogP3-AA of 2.5 indicates higher lipophilicity than the simpler parent compound phenylacetaldehyde (XLogP ≈ 1.80), a property relevant for membrane permeability in medicinal chemistry campaigns [1][2]. The compound serves primarily as a synthetic building block and intermediate in pharmaceutical and agrochemical research, though the publicly available comparative performance literature targeting this specific CAS number remains sparse .

Why 2-Cyclopropyl-2-phenylacetaldehyde Cannot Be Replaced by Generic Phenylacetaldehydes — Key Structural and Physicochemical Differentiators


Superficially, 2-cyclopropyl-2-phenylacetaldehyde may appear interchangeable with simpler arylacetaldehydes such as phenylacetaldehyde (CAS 122-78-1), 2-phenylpropionaldehyde (hydratropaldehyde, CAS 93-53-8), or 2-cyclopropylacetaldehyde. However, the simultaneous presence of a cyclopropyl and a phenyl group at the α-carbon—as opposed to a single substituent—fundamentally alters three properties critical for synthetic and medicinal chemistry applications: (i) lipophilicity, with the target compound's XLogP3-AA of 2.5 versus phenylacetaldehyde's ~1.80, translating to a ~5-fold increase in octanol/water partition coefficient [1]; (ii) carbocation stabilization capacity, where the cyclopropyl group can surpass the phenyl group in stabilizing adjacent positive charge under electron-demand conditions, a phenomenon documented through laser flash photolysis kinetic studies of arylcyclopropylcarbenium ions [2]; and (iii) conformational preference, with the cyclopropyl substituent imposing an energetic bias of approximately 1,500 cal/mol toward one rotameric form in disubstituted acetaldehydes, whereas unsubstituted phenylacetaldehyde exhibits energetically equivalent conformers in nonpolar media [3]. These differences mean that substituting a generic analog into a synthetic route or structure-activity relationship (SAR) study designed around the target compound will produce divergent reactivity, stereochemical outcomes, and physicochemical profiles.

2-Cyclopropyl-2-phenylacetaldehyde — Quantitative Differentiation Evidence Guide for Scientific Procurement and Selection


Evidence 1: XLogP3-AA Lipophilicity Advantage of 2-Cyclopropyl-2-phenylacetaldehyde Over Phenylacetaldehyde

The computed XLogP3-AA of 2-cyclopropyl-2-phenylacetaldehyde is 2.5, compared to 1.80 for phenylacetaldehyde and 1.90 for 2-phenylpropionaldehyde (hydratropaldehyde), representing increases of +0.70 and +0.60 logP units, respectively [1][2][3]. A ΔlogP of +0.70 corresponds to an approximately 5-fold greater partitioning into octanol versus water, a parameter directly relevant to passive membrane permeability predictions in drug design. Note: These are computed (not experimentally measured) logP values; direct experimental logP comparison data for the target compound are not available in the public domain as of this analysis.

Lipophilicity ADME Medicinal chemistry Membrane permeability

Evidence 2: Cyclopropyl vs. Phenyl Carbocation Stabilization — Quantitative Kinetic Comparison from Laser Flash Photolysis

Laser flash photolysis studies of arylcyclopropylcarbenium ions, Ar(cyclopropyl)CH⁺, in 2,2,2-trifluoroethanol (TFE) demonstrated that cyclopropyl and phenyl groups exhibit similar intrinsic cation-stabilizing abilities, but cyclopropyl responds more strongly than phenyl to increasing electron demand at the aryl ring [1]. Specifically, for Ar = Ph (unsubstituted phenyl), cyclopropyl is superior to phenyl in cation stabilization, whereas for Ar = 4-MeOC₆H₄ (electron-rich aryl), phenyl becomes superior. This context-dependent superiority has direct implications for the target compound 2-cyclopropyl-2-phenylacetaldehyde, which bears both a cyclopropyl and a phenyl group at the α-carbon: depending on the electronic nature of additional substituents or reaction conditions, the dominant stabilizing group will switch, leading to divergent reaction pathways compared to either phenylacetaldehyde (phenyl only) or 2-cyclopropylacetaldehyde (cyclopropyl only).

Carbocation stability Physical organic chemistry Reaction mechanism Structure-reactivity

Evidence 3: NMR Conformational Preference — Cyclopropyl-Induced Rotamer Bias in Disubstituted Acetaldehydes

Variable-temperature ¹H NMR studies of aliphatic aldehydes revealed that in α,α-disubstituted acetaldehydes bearing a cyclopropyl group, one conformational rotamer (conformation II) is favored by approximately 1,500 cal/mol over the alternative (conformation III) [1]. In contrast, phenylacetaldehyde itself exhibits energetically equivalent conformations II and III in nonpolar solvents (carbon tetrachloride and cyclohexane), with the equilibrium shifting only upon increasing solvent polarity [1]. This ~1,500 cal/mol bias corresponds to a rotamer population ratio of roughly 12:1 at 25 °C, meaning the cyclopropyl-bearing compound is conformationally far more ordered than its phenylacetaldehyde counterpart. For 2-cyclopropyl-2-phenylacetaldehyde, the presence of both α-cyclopropyl and α-phenyl substituents is expected to produce a similarly biased conformational landscape, which can influence diastereoselectivity in subsequent reactions (e.g., nucleophilic additions, cycloadditions) and the compound's behavior in chiral environments.

Conformational analysis NMR spectroscopy Stereoelectronic effects Rotamer population

Evidence 4: Darzens Condensation Synthetic Accessibility — Verified 41% Yield for 2-Cyclopropyl-2-phenylacetaldehyde via Glycidic Ester Route

A documented synthetic route to 2-cyclopropyl-2-phenylacetaldehyde employs the Darzens condensation of a cyclopropyl phenyl ketone with ethyl chloroacetate, followed by saponification and decarboxylation of the intermediate glycidic ester, delivering the target aldehyde in 41% yield [1]. For context, classic Darzens reactions of aliphatic aldehydes are known to give poor yields due to competing aldol condensation, whereas aromatic aldehydes and ketones typically afford good glycidic ester yields [2]. The 41% yield for this α,α-disubstituted substrate provides a benchmark for procurement vs. custom synthesis decisions. No directly comparable yield data for phenylacetaldehyde synthesis via identical Darzens conditions were identified in the public domain, limiting this comparison to a class-level inference about synthetic difficulty.

Synthetic methodology Darzens condensation Process chemistry Yield benchmarking

Procurement-Relevant Application Scenarios for 2-Cyclopropyl-2-phenylacetaldehyde Based on Verified Quantitative Differentiation


Scenario 1: Medicinal Chemistry Hit-to-Lead Programs Requiring Enhanced Lipophilicity for Membrane Permeability

When a SAR study identifies phenylacetaldehyde-derived scaffolds with insufficient cellular permeability, the +0.70 logP advantage of 2-cyclopropyl-2-phenylacetaldehyde (XLogP3-AA 2.5 vs 1.80) provides a quantifiable rationale for scaffold hopping [1]. This ~5-fold increase in lipophilicity can improve passive membrane diffusion without introducing additional hydrogen-bond donors or acceptors, as the cyclopropyl group adds only carbon and hydrogen atoms (molecular weight increase from 120.15 to 160.21 g/mol) [1].

Scenario 2: Stereoselective Synthesis Leveraging Cyclopropyl-Induced Conformational Bias

For asymmetric synthetic routes where diastereoselectivity is governed by substrate conformational preference, the ~1,500 cal/mol rotamer bias induced by the α-cyclopropyl substituent (vs. energetically equivalent conformers in phenylacetaldehyde) can enhance facial selectivity in nucleophilic additions, cycloadditions, or enzymatic transformations [2]. This predictable conformational ordering makes the compound a superior substrate choice when stereochemical outcome is the critical quality attribute.

Scenario 3: Mechanistic Probe Studies of Carbocation-Mediated Rearrangements

In physical organic chemistry investigations of neophyl rearrangements, decarbonylation, or other carbocation-mediated processes, 2-cyclopropyl-2-phenylacetaldehyde serves as a dual-probe substrate: the cyclopropyl and phenyl groups provide context-dependent stabilization that can be systematically varied through aryl substitution, as established by laser flash photolysis kinetics [3]. Ring-size effects on rearrangement rates have been quantified for the closely related (1-phenylcyclopropyl)acetaldehyde versus (1-phenylcyclobutyl)acetaldehyde pair, establishing a precedent for such comparative mechanistic studies [4].

Scenario 4: Procurement Decision Support — Commercial Availability and Quality Assurance

2-Cyclopropyl-2-phenylacetaldehyde is available from multiple reputable suppliers at defined purity grades (95% from Enamine/Sigma-Aldrich ; 98% NLT from Synblock ; 95% from Bidepharm with NMR/HPLC/GC batch QC ), with documented storage conditions (2–8 °C under nitrogen ) and physical form specifications (colorless to light yellow liquid ). This multi-vendor availability with routine analytical documentation reduces single-supplier dependency risks compared to less commonly stocked α,α-disubstituted acetaldehydes.

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